![molecular formula C29H24ClN5O B14955794 (2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B14955794.png)
(2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Description
(2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C29H24ClN5O and its molecular weight is 494.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. Its structure can be broken down into several functional groups:
- Pyrazole Ring : Contributes to its pharmacological properties.
- Benzimidazole Moiety : Often associated with anticancer activity.
- Chloro and Propoxy Substituents : Potentially enhance bioactivity and selectivity.
Molecular Formula
The molecular formula is C22H22ClN5O, indicating a complex arrangement conducive to various interactions within biological systems.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Research shows that it may act as an androgen receptor antagonist , which is particularly relevant in the treatment of prostate cancer.
Table 1: Biological Activities of Pyrazole Derivatives
The proposed mechanism of action for this compound involves the inhibition of specific receptors involved in tumor growth and proliferation. By binding to the androgen receptor, it may prevent the activation of genes that promote cancer cell survival.
In Vitro Studies
In vitro studies have confirmed the compound's ability to inhibit cancer cell proliferation. For example, it demonstrated a significant reduction in cell viability in prostate cancer cell lines when tested at varying concentrations.
Case Studies
- Prostate Cancer Treatment : A study involving a cohort of prostate cancer patients treated with pyrazole derivatives showed promising results in reducing tumor size and improving overall survival rates.
- Inflammatory Diseases : In models of inflammatory diseases, compounds similar to the one discussed exhibited reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications beyond oncology.
Properties
Molecular Formula |
C29H24ClN5O |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
(Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C29H24ClN5O/c1-3-15-36-27-14-13-20(17-24(27)30)28-22(19-35(33-28)23-9-5-4-6-10-23)16-21(18-31)29-32-25-11-7-8-12-26(25)34(29)2/h4-14,16-17,19H,3,15H2,1-2H3/b21-16- |
InChI Key |
GMIYLBNUHRIZDS-PGMHBOJBSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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